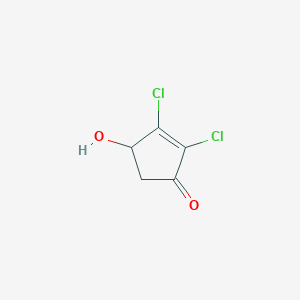
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is an organic compound with the molecular formula C₅H₄Cl₂O₂ and a molecular weight of 166.99 g/mol It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxy-2-cyclopentenone. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-4-oxocyclopent-2-en-1-one.
Reduction: Formation of 2,3-dichloro-4-hydroxycyclopentanol.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2-cyclopentenone: Similar structure but without the chlorine atoms, leading to different reactivity and applications.
2,3-Dichloro-4-hydroxycyclopent-2-en-1-one: A closely related compound with similar properties and applications.
Uniqueness
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H4Cl2O2 |
|---|---|
Peso molecular |
166.99 g/mol |
Nombre IUPAC |
2,3-dichloro-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4Cl2O2/c6-4-2(8)1-3(9)5(4)7/h2,8H,1H2 |
Clave InChI |
WJOILQMNEVLQQU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=C(C1=O)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


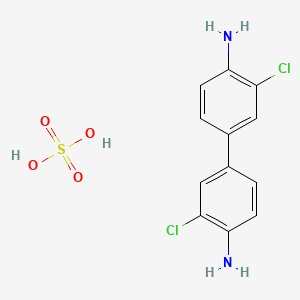
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)

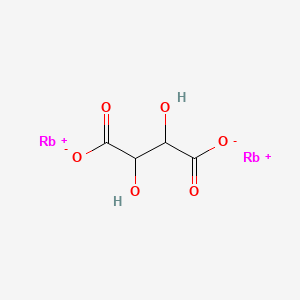
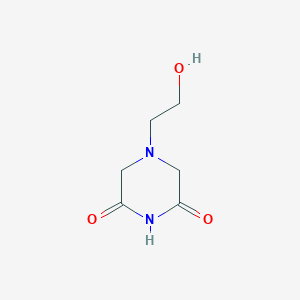
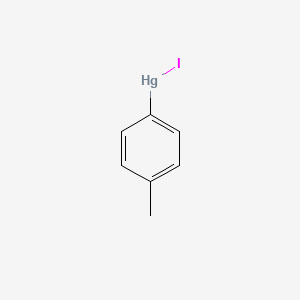
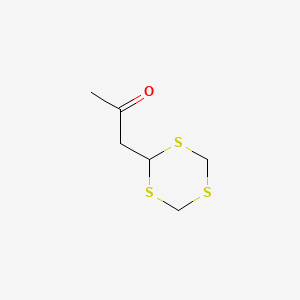
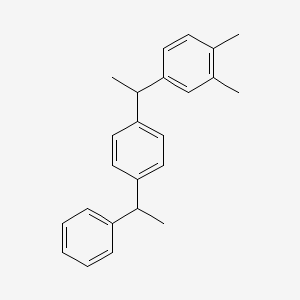
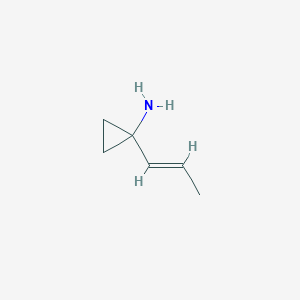
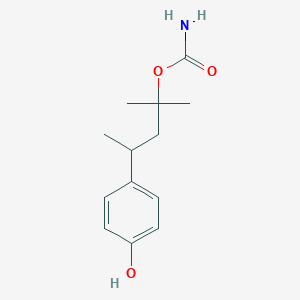
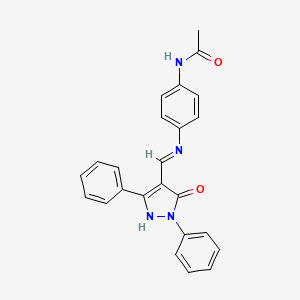
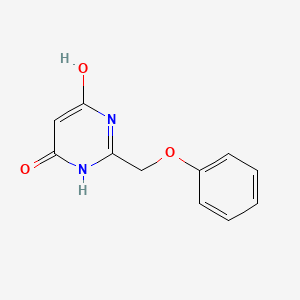

![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
